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Compound of Interest

Compound Name: CBR-3465

Cat. No.: B12413461 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Nirmatrelvir (PF-07321332)

Introduction
Nirmatrelvir, also known by its research code PF-07321332, is an orally bioavailable antiviral

drug developed by Pfizer.[1][2] It is a potent inhibitor of the SARS-CoV-2 main protease (Mpro),

also known as the 3C-like protease (3CLpro).[3][4][5] This enzyme is critical for the replication

of the virus, as it processes viral polyproteins into functional non-structural proteins. By

inhibiting Mpro, nirmatrelvir blocks viral replication. It is a component of the combination drug

Paxlovid, where it is co-administered with ritonavir. Ritonavir acts as a pharmacokinetic

enhancer by inhibiting the CYP3A4 enzyme, which slows the metabolism of nirmatrelvir and

increases its plasma concentration.

This guide provides a comprehensive overview of the core physicochemical properties of

nirmatrelvir, detailed experimental methodologies for their determination, and a visualization of

its mechanism of action.

Physicochemical Properties
The physicochemical properties of a drug molecule are fundamental to its absorption,

distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and safety.

The key properties of nirmatrelvir are summarized in the table below.
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Property Value

Molecular Formula C23H32F3N5O4

Molecular Weight 499.53 g/mol

Appearance White to off-white solid

CAS Number 2628280-40-8

Melting Point 192.9 °C (379.2 °F)

Solubility

DMSO: 5 mg/mL, 100 mg/mL (200.18

mM)Ethanol: 15 mg/mL, 100 mg/mL (200.18

mM)Water: 2 mg/mL (4.0 mM)DMF: 2

mg/mLPBS (pH 7.2): Insoluble

pKa (Strongest Acidic) 7.1

pKa (Strongest Basic) -1.6

LogP (Octanol-Water) 2.12 (ALOGPS), 0.44 (Chemaxon), 2.2

Polar Surface Area 131.4 Å²

Hydrogen Bond Donors 3

Hydrogen Bond Acceptors 5

Rotatable Bond Count 8

Experimental Protocols
Accurate determination of physicochemical properties is crucial in drug development. Below

are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient
(LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for

predicting its membrane permeability and absorption.

Methodology: Shake-Flask Method (OECD Guideline 107)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The "shake-flask" method is the standard experimental procedure for measuring partition

coefficients.

Preparation of Solutions: A saturated solution of n-octanol in water and a saturated solution

of water in n-octanol are prepared at a constant temperature (e.g., 25°C) at least 24 hours

before the experiment to ensure equilibrium.

Test Substance Preparation: A known mass of nirmatrelvir is dissolved in either n-octanol or

water, depending on its solubility. The concentration should be low enough to not affect the

properties of the phases.

Partitioning: The two phases (n-octanol and water) are mixed in a vessel, and the nirmatrelvir

solution is added. The vessel is then shaken vigorously for a set period (e.g., 1-2 hours) to

allow for the partitioning of the compound between the two phases. The mixture is then

centrifuged to ensure complete phase separation.

Analysis: The concentration of nirmatrelvir in both the n-octanol and aqueous phases is

determined using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of

nirmatrelvir in the n-octanol phase to its concentration in the aqueous phase. LogP is the

base-10 logarithm of this value.

Determination of Aqueous Solubility
Solubility is a key factor influencing a drug's dissolution rate and bioavailability.

Methodology: Turbidimetric Solubility Measurement

This high-throughput method allows for rapid determination of kinetic solubility.

Compound Preparation: A stock solution of nirmatrelvir is prepared in an organic solvent,

typically dimethyl sulfoxide (DMSO).

Assay Plate Preparation: A multi-well plate is filled with an aqueous buffer solution (e.g.,

phosphate-buffered saline, PBS) at the desired pH (e.g., 7.4).
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Compound Addition: A small volume of the nirmatrelvir stock solution is added to the

aqueous buffer in the wells to create a range of concentrations.

Precipitation and Detection: The plate is incubated for a set period (e.g., 2-24 hours) to allow

for precipitation of the compound. The turbidity of each well, which corresponds to the

amount of precipitated compound, is measured using a nephelometer or a plate reader

capable of detecting light scattering.

Data Analysis: The solubility is determined as the concentration at which precipitation begins,

identified by a sharp increase in turbidity.

Determination of Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization

of a molecule at a given pH, which affects its solubility, permeability, and binding to its target.

Methodology: Potentiometric Titration

Solution Preparation: A precise amount of nirmatrelvir is dissolved in a suitable solvent, often

a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility

throughout the titration.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH). The pH of the solution is monitored continuously using a

calibrated pH electrode as the titrant is added incrementally.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The equivalence point(s) of the titration are identified from the inflection points of the

curve.

pKa Calculation: The pKa is calculated from the pH at the half-equivalence point. For more

complex molecules or when multiple ionizable groups are present, specialized software is

used to analyze the titration curve and determine the pKa values.

Mechanism of Action Visualization
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Nirmatrelvir functions by inhibiting the SARS-CoV-2 main protease (Mpro). Mpro is essential for

cleaving viral polyproteins (pp1a and pp1ab) into individual non-structural proteins that are

necessary for assembling the viral replication and transcription complex. Nirmatrelvir is a

peptidomimetic inhibitor that binds covalently to the catalytic cysteine residue (Cys145) in the

Mpro active site, thereby blocking its proteolytic activity and halting viral replication.
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Fig. 1: Mechanism of Nirmatrelvir Action
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Fig. 1: Mechanism of Nirmatrelvir Action

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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